![molecular formula C21H18Cl2O2S B2652845 1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol CAS No. 337919-98-9](/img/structure/B2652845.png)

1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

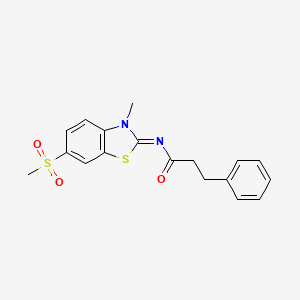

1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol, also known as BCP-SMEE, is a small molecule that has been used in a variety of scientific research studies. It has been studied for its potential applications in pharmacological, biochemical and physiological research. BCP-SMEE is a chiral compound and has been found to have several biological activities, such as anti-inflammatory, anti-cancer and anti-viral activities.

Scientific Research Applications

Catalytic Activity and Selective Oxidation

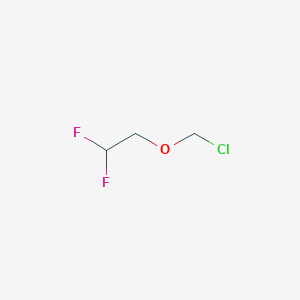

Oxo-rhenium complexes, involving sulfoxides such as bis(4-chlorophenyl) sulfoxide, show promising catalytic activity in the oxidation of alcohols to their corresponding aldehydes and ketones. This process is efficient for both primary and secondary alcohols, with primary alcohols being selectively oxidized without further oxidation to acids. The bis(4-chlorophenyl) sulfide, a by-product, can be reused in other reactions or further oxidized, showcasing a sustainable approach to catalysis and chemical synthesis (Sousa et al., 2013).

Synthesis of Sulfur-rich Complexes

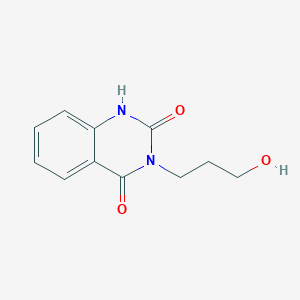

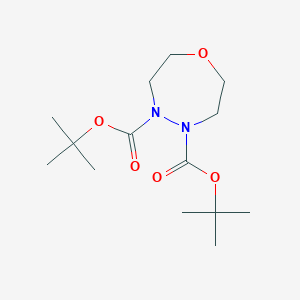

Research has also been conducted on the synthesis of sulfur-rich complexes involving derivatives of Lawesson's Reagent, leading to novel nickel(II) and cobalt(II) complexes. These complexes demonstrate the influence of solvents on crystal structures and highlight the versatility of sulfur-containing compounds in coordination chemistry and potential applications in material science (Liu et al., 2004).

Biocatalytic Production

The biocatalytic production of enantiopure (S)-1-(4-methoxyphenyl) ethanol using Lactobacillus senmaizuke has been optimized, demonstrating the compound's significance in drug intermediates production. The study emphasizes the importance of optimizing experimental conditions to enhance bioreduction reactions, contributing to the field of green chemistry and pharmaceutical manufacturing (Kavi et al., 2021).

Material Science Applications

In material science, derivatives of bis(4-chlorophenyl)-sulfone have been explored for their potential in creating new polymeric materials. For instance, the study on poly(azomethine sulfone)s investigates their semiconducting properties, establishing correlations between polymer chemical structures and their electrical conductivity and optical absorption. This research contributes to the development of materials with specific electronic properties (Rusu et al., 2007).

properties

IUPAC Name |

1,1-bis(4-chlorophenyl)-2-(4-methoxyphenyl)sulfanylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Cl2O2S/c1-25-19-10-12-20(13-11-19)26-14-21(24,15-2-6-17(22)7-3-15)16-4-8-18(23)9-5-16/h2-13,24H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZAVTQADTKWWIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Cl2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[Cyano(cyclohexyl)methyl]-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B2652764.png)

![3-[5-(4-methoxyphenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B2652768.png)

![3-amino-N-(3-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2652778.png)

![3-(2-Chloro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2652785.png)